3-(cyclopropylmethoxy)-1-(4-propylbenzoyl)pyrrolidine
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Overview
Description
3-(cyclopropylmethoxy)-1-(4-propylbenzoyl)pyrrolidine is a complex organic compound that features a pyrrolidine ring substituted with a cyclopropylmethoxy group and a 4-propylbenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(cyclopropylmethoxy)-1-(4-propylbenzoyl)pyrrolidine typically involves multiple steps, starting from readily available precursors. One common route involves the alkylation of pyrrolidine with cyclopropylmethanol under basic conditions to introduce the cyclopropylmethoxy group. This is followed by acylation with 4-propylbenzoyl chloride in the presence of a suitable base, such as triethylamine, to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
3-(cyclopropylmethoxy)-1-(4-propylbenzoyl)pyrrolidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine nitrogen or the benzoyl carbonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrrolidines or benzoyl derivatives.
Scientific Research Applications
3-(cyclopropylmethoxy)-1-(4-propylbenzoyl)pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(cyclopropylmethoxy)-1-(4-propylbenzoyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylmethoxy group may enhance binding affinity through hydrophobic interactions, while the benzoyl group could participate in hydrogen bonding or π-π stacking interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(cyclopropylmethoxy)-1-(4-methylbenzoyl)pyrrolidine
- 3-(cyclopropylmethoxy)-1-(4-ethylbenzoyl)pyrrolidine
- 3-(cyclopropylmethoxy)-1-(4-butylbenzoyl)pyrrolidine
Uniqueness
3-(cyclopropylmethoxy)-1-(4-propylbenzoyl)pyrrolidine is unique due to the specific combination of substituents on the pyrrolidine ring, which can influence its chemical reactivity and biological activity. The presence of the cyclopropylmethoxy group provides steric hindrance and rigidity, while the 4-propylbenzoyl group offers hydrophobic interactions that can enhance binding to target molecules.
Properties
IUPAC Name |
[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-(4-propylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO2/c1-2-3-14-6-8-16(9-7-14)18(20)19-11-10-17(12-19)21-13-15-4-5-15/h6-9,15,17H,2-5,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URXOOFWGIOSJOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)N2CCC(C2)OCC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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